

# Comparative analysis of P163-0892 and amphotericin B

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## Compound of Interest

Compound Name: P163-0892

Cat. No.: B11190360

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## Comparative Analysis: P163-0892 and Amphotericin B

A Note on Data Availability: This guide provides a comprehensive analysis of amphotericin B, a widely used antifungal agent. The intended comparative analysis with **P163-0892** could not be completed due to a lack of publicly available scientific literature and experimental data on **P163-0892**. A targeted search identified **P163-0892** as a potent and selective antifungal agent against *Cryptococcus* species, but no further details regarding its mechanism of action, in vitro activity, or cytotoxicity are available in the public domain at this time<sup>[1]</sup>. Therefore, this document will serve as a detailed guide to the established antifungal, amphotericin B, structured to meet the requirements of researchers, scientists, and drug development professionals.

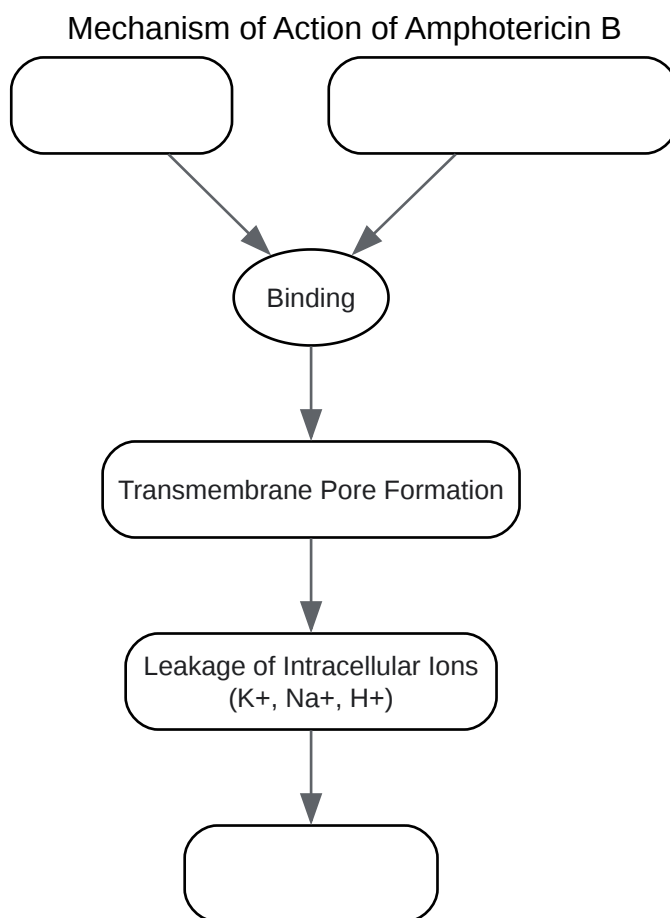
## Amphotericin B: An In-Depth Profile

Amphotericin B is a polyene macrolide antibiotic and the cornerstone of therapy for invasive fungal infections for over five decades<sup>[2]</sup>. Despite the development of newer antifungal agents, it remains a crucial option due to its broad spectrum of activity and fungicidal action.

## Mechanism of Action

Amphotericin B exerts its antifungal effect by binding to ergosterol, the primary sterol component of the fungal cell membrane<sup>[1][3]</sup>. This binding leads to the formation of

transmembrane channels that disrupt the membrane's integrity[1][3]. The subsequent leakage of intracellular ions, such as potassium, sodium, and hydrogen, and other small molecules ultimately leads to fungal cell death[3][4][5]. While amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its associated toxicity[2][3][4].



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Caption: Mechanism of action of Amphotericin B.

## Antifungal Activity of Amphotericin B

Amphotericin B has a broad spectrum of in vitro activity against a wide range of pathogenic fungi.

Fungal Species	MIC Range (µg/mL)	Reference
Candida species	0.03 - 1.0	<a href="#">[1]</a>
Cryptococcus neoformans	0.03 - 1.0	<a href="#">[1]</a>
Aspergillus fumigatus	0.03 - 1.0	<a href="#">[1]</a>
Histoplasma capsulatum	0.03 - 1.0	<a href="#">[1]</a>
Coccidioides immitis	0.03 - 1.0	<a href="#">[1]</a>
Blastomyces dermatitidis	0.03 - 1.0	<a href="#">[1]</a>
Candida auris (MIC <sub>50</sub> )	1.0	<a href="#">[6]</a>
Candida auris (MIC <sub>90</sub> )	2.0	<a href="#">[6]</a>

## Cytotoxicity Profile

The clinical use of amphotericin B is often limited by its toxicity, primarily nephrotoxicity and infusion-related reactions[\[2\]](#)[\[5\]](#). This toxicity is a result of its interaction with cholesterol in mammalian cell membranes[\[2\]](#)[\[4\]](#).

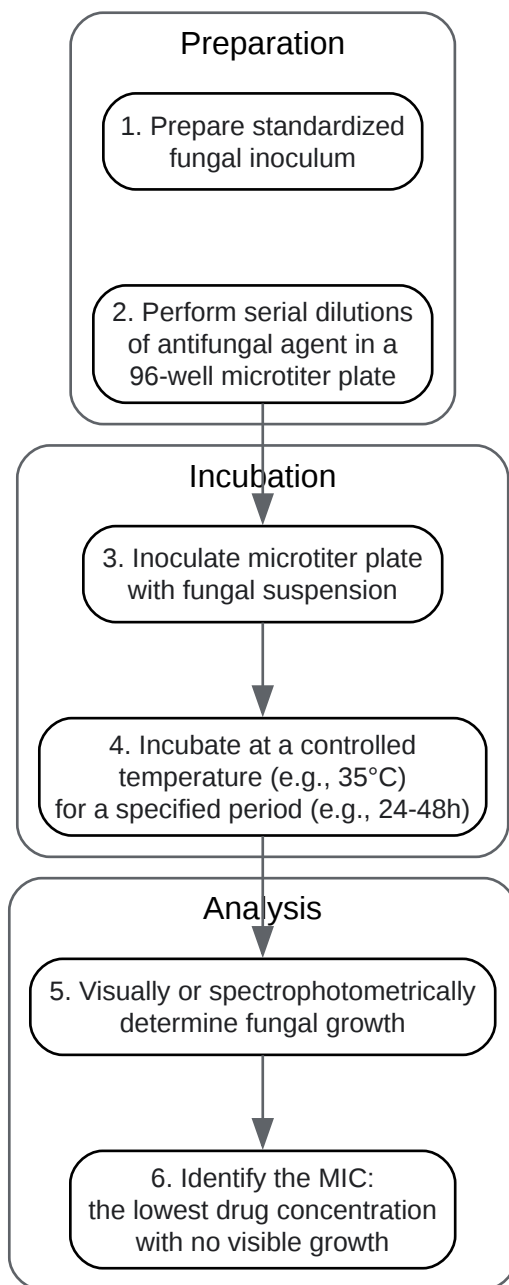
Cell Type	Concentration (µg/mL)	Effect	Reference
Osteoblasts & Fibroblasts	5 - 10	Abnormal cell morphology and decreased proliferation	<a href="#">[7]</a> <a href="#">[8]</a>
Osteoblasts & Fibroblasts	≥ 100	Cell death	<a href="#">[7]</a> <a href="#">[8]</a>
Human Kidney (293T) cells	Not specified	Not cytotoxic in a study with novel formulations	
Human Monocytic (THP1) cells	500 µg/L	Cytotoxic (for Fungizone™ and Ambisome™)	
Myofibroblast (GRX) cells	1.25 - 2.50	Decreased viability, increased apoptosis and autophagy	

## Experimental Protocols

### Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

## Experimental Workflow for Antifungal Susceptibility Testing

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- To cite this document: BenchChem. [Comparative analysis of P163-0892 and amphotericin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11190360#comparative-analysis-of-p163-0892-and-amphotericin-b]

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